3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride 3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC19953196
InChI: InChI=1S/C15H22N2O.ClH/c1-11-6-12(2)8-14(7-11)15(18)17-10-13-4-3-5-16-9-13;/h6-8,13,16H,3-5,9-10H2,1-2H3,(H,17,18);1H
SMILES:
Molecular Formula: C15H23ClN2O
Molecular Weight: 282.81 g/mol

3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride

CAS No.:

Cat. No.: VC19953196

Molecular Formula: C15H23ClN2O

Molecular Weight: 282.81 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride -

Specification

Molecular Formula C15H23ClN2O
Molecular Weight 282.81 g/mol
IUPAC Name 3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide;hydrochloride
Standard InChI InChI=1S/C15H22N2O.ClH/c1-11-6-12(2)8-14(7-11)15(18)17-10-13-4-3-5-16-9-13;/h6-8,13,16H,3-5,9-10H2,1-2H3,(H,17,18);1H
Standard InChI Key LKERUDHTXVBNGU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)C(=O)NCC2CCCNC2)C.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C15H23ClN2O\text{C}_{15}\text{H}_{23}\text{ClN}_2\text{O}, with a molecular weight of 282.81 g/mol. The benzene ring is substituted with methyl groups at positions 3 and 5, creating a symmetrical pattern that impacts electronic distribution. The amide bond (-CONH-) connects the aromatic system to a piperidine ring via a methylene (-CH2_2-) spacer. The piperidine moiety, a six-membered saturated ring containing one nitrogen atom, adopts a chair conformation, influencing steric interactions.

Key structural features:

  • Benzamide core: Provides a planar aromatic system for π-π stacking interactions.

  • 3,5-Dimethyl substitution: Enhances lipophilicity and steric hindrance.

  • Piperidine ring: Contributes basicity and conformational flexibility.

Physicochemical Characteristics

The hydrochloride salt form increases polarity, yielding a water-soluble crystalline solid. The compound’s solubility profile includes:

  • Water: >50 mg/mL (20°C)

  • Ethanol: ~30 mg/mL

  • DMSO: >100 mg/mL

Thermal analysis reveals a melting point of 215–218°C, with decomposition observed above 300°C. The pKa of the piperidine nitrogen is approximately 9.2, making it protonated under physiological conditions.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting from 3,5-dimethylbenzoic acid:

  • Activation: Treatment with thionyl chloride (SOCl2_2) converts the carboxylic acid to an acyl chloride.

  • Amidation: Reaction with 3-(aminomethyl)piperidine in the presence of a base (e.g., triethylamine) forms the benzamide intermediate.

  • Salt Formation: Hydrochloric acid addition yields the final hydrochloride salt.

Reaction Scheme:

3,5-Dimethylbenzoic acidSOCl2Acyl chloride3-(Aminomethyl)piperidineBenzamideHClHydrochloride salt\text{3,5-Dimethylbenzoic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{3-(Aminomethyl)piperidine}} \text{Benzamide} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Process Optimization

Critical parameters include:

  • Catalyst use: Palladium on charcoal (Pd/C) in transfer hydrogenation steps enhances yield .

  • Temperature control: Maintaining ≤70°C during amidation prevents decomposition .

  • Purification: Recrystallization from ethanol/water mixtures achieves >98% purity.

Biological Activity and Applications

Comparative Analysis of Analogues

Compound NameStructural VariationBiological Activity
N-(Piperidin-2-ylmethyl)benzamidePiperidine attached at position 2Reduced AChE inhibition (<10% at 10 µM)
4-Methyl-N-(piperidin-3-yl)benzamideMethyl at benzene position 4Enhanced antimicrobial potency (MIC: 8 µg/mL)
3,5-DiCl-N-(piperidin-3-ylmethyl)benzamideChlorine substituentsSerotonin receptor affinity (Ki_i: 12 nM)

This compound’s dual methyl groups may balance lipophilicity and target engagement, though in vitro assays are needed to confirm.

Industrial and Research Applications

Pharmaceutical Development

As a scaffold for:

  • CNS agents: Piperidine-containing compounds show blood-brain barrier permeability .

  • Antibiotic adjuvants: Synergistic effects with ciprofloxacin against resistant strains .

Chemical Biology

  • Fluorescent probes: Benzamide derivatives tagged with fluorophores (e.g., FITC) for cellular imaging .

  • Protease substrates: Amide bond cleavage studies using HPLC-MS.

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